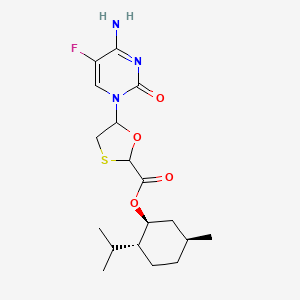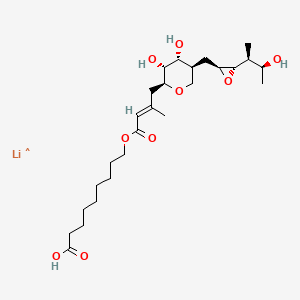
1-Methyl-3-(3-methylphenoxy)pyrazol-4-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Metil-3-(3-metilfenoxi)pirazol-4-amina; clorhidrato es un compuesto químico con una fórmula molecular de C11H14N3O·HCl. Es un sólido cristalino blanco que es soluble en disolventes orgánicos como el etanol y el dimetilsulfóxido. Este compuesto se utiliza como intermedio en la síntesis de varios productos farmacéuticos y agroquímicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-Metil-3-(3-metilfenoxi)pirazol-4-amina; clorhidrato generalmente implica la reacción de 3-metilfenol con 1-metil-3-cloropirazol en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un disolvente orgánico como la dimetilformamida a temperaturas elevadas. El producto resultante se trata luego con ácido clorhídrico para obtener la sal de clorhidrato .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y sistemas automatizados garantiza la calidad y eficiencia consistentes en la producción .
Análisis De Reacciones Químicas
Tipos de reacciones
1-Metil-3-(3-metilfenoxi)pirazol-4-amina; clorhidrato se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir con compuestos halogenados para formar nuevos derivados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.
Sustitución: Compuestos halogenados en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Óxidos e hidróxidos correspondientes.
Reducción: Derivados de amina reducidos.
Sustitución: Varios derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
1-Metil-3-(3-metilfenoxi)pirazol-4-amina; clorhidrato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se emplea en el estudio de inhibidores enzimáticos y ligandos receptores.
Medicina: Se investiga su potencial como intermedio farmacéutico en el desarrollo de fármacos.
Industria: Se utiliza en la producción de agroquímicos y colorantes.
Mecanismo De Acción
El mecanismo de acción de 1-Metil-3-(3-metilfenoxi)pirazol-4-amina; clorhidrato implica su interacción con objetivos moleculares específicos. Actúa como un inhibidor de ciertas enzimas al unirse a sus sitios activos, evitando así la unión del sustrato y la actividad catalítica posterior. Esta inhibición puede afectar varias vías bioquímicas, lo que lleva a los efectos terapéuticos o biológicos deseados.
Comparación Con Compuestos Similares
Compuestos similares
Clorhidrato de 3-metoxi-1-metil-1H-pirazol-4-amina: Similar en estructura pero con un grupo metoxi en lugar de un grupo metilfenoxi.
Clorhidrato de 1-metil-1H-pirazol-3-amina: Estructura central similar pero patrón de sustitución diferente.
Unicidad
1-Metil-3-(3-metilfenoxi)pirazol-4-amina; clorhidrato es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo hace valioso en la síntesis de productos farmacéuticos y agroquímicos especializados .
Propiedades
Número CAS |
1431965-60-4 |
|---|---|
Fórmula molecular |
C11H14ClN3O |
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
1-methyl-3-(3-methylphenoxy)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8-4-3-5-9(6-8)15-11-10(12)7-14(2)13-11;/h3-7H,12H2,1-2H3;1H |
Clave InChI |
MBAQOPUVFSTOFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC2=NN(C=C2N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[(5E)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12347279.png)


![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B12347290.png)

![tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)




